2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a methoxypropyl group, and a methylphenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide: vs. : The presence of the methyl group in the former compound provides different steric and electronic properties.
This compound: vs. : The methoxy group in the former compound can lead to different reactivity compared to the ethoxy group.
Uniqueness
The unique combination of the chloro, methoxypropyl, and methylphenyl groups in this compound provides distinct chemical properties that make it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential bioactivity contribute to its significance in scientific research.
Properties
CAS No. |
102411-03-0 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-11-6-3-4-7-12(11)15(13(16)10-14)8-5-9-17-2/h3-4,6-7H,5,8-10H2,1-2H3 |
InChI Key |
ZKSYQOAXWWMYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CCCOC)C(=O)CCl |
Origin of Product |
United States |
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